molecular formula C22H22N4O3 B3298900 N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethyl]-N'-[(pyridin-2-yl)methyl]ethanediamide CAS No. 898432-92-3

N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethyl]-N'-[(pyridin-2-yl)methyl]ethanediamide

Cat. No.: B3298900
CAS No.: 898432-92-3
M. Wt: 390.4 g/mol
InChI Key: AAANIIMATQMOEO-UHFFFAOYSA-N
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Description

N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethyl]-N’-[(pyridin-2-yl)methyl]ethanediamide is a complex organic compound that features a combination of indole, furan, and pyridine moieties These structural elements are significant in medicinal chemistry due to their presence in various biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethyl]-N’-[(pyridin-2-yl)methyl]ethanediamide typically involves multi-step organic reactions

    Indole Synthesis: The indole moiety can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.

    Furan Introduction: The furan ring can be introduced through a cyclization reaction involving furfural and an appropriate nucleophile.

    Pyridine Coupling: The pyridine group can be attached using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and furan moieties, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the pyridine ring using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine and furan rings, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

    Oxidation: Oxidized derivatives of the indole and furan rings.

    Reduction: Reduced forms of the pyridine ring.

    Substitution: Substituted derivatives with various functional groups attached to the indole, furan, or pyridine rings.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: It may serve as a probe to study biological processes involving indole, furan, and pyridine-containing compounds.

    Medicine: The compound’s structure suggests potential therapeutic applications, such as anticancer, antimicrobial, or anti-inflammatory agents.

    Industry: It can be used in the development of new materials with specific chemical properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethyl]-N’-[(pyridin-2-yl)methyl]ethanediamide likely involves interactions with various molecular targets, including enzymes, receptors, and nucleic acids. The indole moiety is known to interact with serotonin receptors, while the furan and pyridine rings may bind to other biological targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole structure.

    Furfurylamine: Contains a furan ring and is used in the synthesis of various chemicals.

    Pyridine-2-carboxylic acid: A pyridine derivative with applications in pharmaceuticals.

Uniqueness

N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethyl]-N’-[(pyridin-2-yl)methyl]ethanediamide is unique due to its combination of indole, furan, and pyridine moieties, which are rarely found together in a single molecule. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N'-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-N-(pyridin-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3/c27-21(24-14-17-7-3-4-11-23-17)22(28)25-15-19(20-9-5-13-29-20)26-12-10-16-6-1-2-8-18(16)26/h1-9,11,13,19H,10,12,14-15H2,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAANIIMATQMOEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(CNC(=O)C(=O)NCC3=CC=CC=N3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethyl]-N'-[(pyridin-2-yl)methyl]ethanediamide
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N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethyl]-N'-[(pyridin-2-yl)methyl]ethanediamide
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N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethyl]-N'-[(pyridin-2-yl)methyl]ethanediamide
Reactant of Route 4
Reactant of Route 4
N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethyl]-N'-[(pyridin-2-yl)methyl]ethanediamide
Reactant of Route 5
Reactant of Route 5
N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethyl]-N'-[(pyridin-2-yl)methyl]ethanediamide
Reactant of Route 6
Reactant of Route 6
N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethyl]-N'-[(pyridin-2-yl)methyl]ethanediamide

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